Phosphorus tribromide

Catalog No.
S793657
CAS No.
7789-60-8
M.F
PBr3
Br3P
M. Wt
270.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus tribromide

CAS Number

7789-60-8

Product Name

Phosphorus tribromide

IUPAC Name

tribromophosphane

Molecular Formula

PBr3
Br3P

Molecular Weight

270.69 g/mol

InChI

InChI=1S/Br3P/c1-4(2)3

InChI Key

IPNPIHIZVLFAFP-UHFFFAOYSA-N

SMILES

P(Br)(Br)Br

Solubility

Reacts with water, ethanol; soluble in acetone, carbon disulfide
Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes)

Synonyms

Phosphorus Bromide; Phosphorous Bromide; Tribromophosphine;

Canonical SMILES

P(Br)(Br)Br

Organic Synthesis:

  • Bromination: PBr₃ acts as a brominating agent, introducing bromine atoms into organic molecules. This is crucial for creating new compounds with desired functionalities, essential in drug discovery and material science research [].
  • Cleavage reactions: PBr₃ can cleave specific bonds in organic molecules, enabling researchers to dissect complex structures and understand their reactivity [].

Inorganic Chemistry:

  • Preparation of metal phosphides: PBr₃ reacts with various metals to form metal phosphides, which are important materials with diverse applications in catalysis, energy storage, and electronics [].
  • Characterization of inorganic compounds: PBr₃ is used in analytical techniques like X-ray crystallography to help determine the structure and composition of inorganic compounds [].

Other Research Applications:

  • Flame retardant research: PBr₃ has been explored as a potential replacement for certain traditional flame retardants due to its flame-retardant properties []. However, further research is needed to assess its environmental impact and safety profile.

Phosphorus tribromide is a colorless, fuming liquid with the chemical formula PBr₃. It has a pungent odor and is known for its reactivity, particularly in humid conditions where it hydrolyzes to produce phosphorous acid and hydrobromic acid. The compound is a significant reagent in organic chemistry, primarily used for converting alcohols into alkyl bromides and for the bromination of carboxylic acids .

Phosphorus tribromide is a corrosive and reactive compound that poses several safety hazards [].

  • Highly corrosive: Contact with PBr3 can cause severe skin and eye burns [].
  • Reacts violently with water: This reaction releases toxic fumes of hydrogen bromide (HBr) [].
  • Toxic by inhalation and ingestion: Exposure to PBr3 vapors can cause respiratory irritation and coughing []. Ingestion can lead to severe gastrointestinal distress [].

Phosphorus tribromide is synthesized by reacting red phosphorus with bromine. The reaction is exothermic, so it is often performed with a diluent to control the temperature:
2P+3Br22PBr32\text{P}+3\text{Br}_2\rightarrow 2\text{PBr}_3
An excess of phosphorus is used to prevent the formation of phosphorus pentabromide (PBr₅) . Additionally, PBr₃ can be generated in situ from red phosphorus and bromine during reactions.

Phosphorus tribromide has several applications in organic chemistry:

  • Conversion of Alcohols: It is primarily used to convert primary and secondary alcohols into alkyl bromides, often yielding higher purity than using hydrobromic acid .
  • Bromination Reactions: PBr₃ serves as a catalyst for the bromination of carboxylic acids, forming acyl bromides that are intermediates in further synthetic processes .
  • Pharmaceutical Manufacturing: It is employed in the synthesis of various pharmaceuticals, including sedatives and anti-inflammatory drugs .
  • Fire Suppression: Marketed under the name PhostrEx, phosphorus tribromide is also utilized as a fire suppression agent due to its ability to release bromine gas .

Phosphorus tribromide interacts with various chemical species due to its electrophilic nature. It forms stable complexes with Lewis acids such as boron tribromide. In reactions involving amines, PBr₃ acts as an electrophile, facilitating nucleophilic substitution processes. Furthermore, its interactions with water and alcohols lead to hydrolysis, generating hazardous by-products like hydrobromic acid and phosphorous acid .

Phosphorus tribromide shares similarities with other halogenated phosphorus compounds. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Phosphorus trichloridePCl₃Colorless liquid; used for chlorination reactions; less reactive than PBr₃.
Phosphorus pentabromidePBr₅More reactive than PBr₃; used in specialized applications; tends to hydrolyze readily.
Thionyl chlorideSOCl₂Used for converting alcohols to alkyl chlorides; similar mechanism but forms chlorides instead of bromides.
Phosphorus trifluoridePF₃Colorless gas; used in fluorination reactions; less common than PCl₃ or PBr₃.

Phosphorus tribromide stands out due to its specific reactivity towards alcohols and carboxylic acids while offering advantages such as higher yields and fewer side reactions compared to other halogenating agents like thionyl chloride or hydrobromic acid .

Classical Synthesis Approaches

Direct Reaction of Red Phosphorus with Bromine

The direct reaction between red phosphorus and bromine represents the most fundamental and widely employed method for phosphorus tribromide synthesis [2] [5]. This classical approach involves the exothermic reaction of elemental red phosphorus with molecular bromine according to the stoichiometric equation: 2P + 3Br₂ → 2PBr₃ [2] [8]. The reaction proceeds through an initial formation of phosphorus pentabromide, which subsequently decomposes to yield the desired tribromide product [1] [3].

The synthesis requires careful control of stoichiometry to prevent the formation of phosphorus pentabromide as a competing product [2] [5]. An excess of phosphorus is typically employed to ensure complete conversion and to sequester any unreacted bromine that could otherwise lead to pentabromide formation [2] [26]. The reaction is highly exothermic, often resulting in ignition of the phosphorus during initial contact with bromine [1] [27].

Temperature control during the synthesis is critical for optimizing yield and product purity [1] [3]. The reaction mixture must be maintained at temperatures that favor phosphorus tribromide formation while preventing excessive side product generation [3] [27]. Typical reaction conditions involve controlled addition of red phosphorus to bromine at temperatures ranging from room temperature to moderate heating, with careful monitoring to prevent thermal runaway [1] [27].

The following data table summarizes key parameters for the direct synthesis method:

ParameterValueReference Conditions
Stoichiometric Ratio2P : 3Br₂Theoretical stoichiometry [2]
Typical Yield87%With excess phosphorus [27]
Reaction Temperature0-60°CControlled addition [1]
Excess Phosphorus10-20%Prevents pentabromide formation [26]

In-situ Generation Methodologies

In-situ generation methodologies represent an economically advantageous alternative to direct phosphorus tribromide synthesis, particularly for large-scale applications where purchasing pre-formed phosphorus tribromide is cost-prohibitive [7] [4]. These methodologies involve generating phosphorus tribromide directly within the reaction system where it will be consumed, eliminating the need for separate synthesis, purification, and storage steps [7] [4].

The in-situ approach typically involves suspending red phosphorus in the substrate alcohol or reaction medium, followed by controlled addition of bromine [7]. The generated phosphorus tribromide immediately reacts with the substrate, providing both economic and practical advantages [7] [4]. This methodology is particularly valuable in Hell-Volhard-Zelinski halogenation reactions, where phosphorus tribromide serves as a catalyst for carboxylic acid bromination [4] [7].

The mechanism of in-situ generation follows the same fundamental chemistry as direct synthesis, but the reaction environment is modified by the presence of substrate molecules [7]. The red phosphorus and bromine reaction generates phosphorus tribromide in situ, which then facilitates the desired transformation without requiring isolation of the tribromide intermediate [7] [4].

Research findings indicate that in-situ generation can achieve comparable yields to pre-formed phosphorus tribromide while reducing overall process costs [7]. The method is particularly effective when the reaction mixture is vigorously stirred during bromine addition, ensuring adequate mixing and heat dissipation [7].

Modern High-Purity Production Techniques

Patent-Protected Manufacturing Processes

Modern industrial production of phosphorus tribromide employs sophisticated patent-protected processes designed to achieve high purity and consistent quality [18] [12]. These proprietary methods often incorporate advanced reaction control systems and purification techniques that exceed the capabilities of traditional synthesis approaches [18].

One significant patent-protected approach involves the controlled reaction of white phosphorus with bromine in phosphorus tribromide as a diluent medium [18]. This method operates at elevated temperatures with precise stoichiometric control to maximize yield while minimizing impurity formation [18]. The use of phosphorus tribromide itself as a reaction diluent provides several advantages, including improved heat transfer and reduced formation of unwanted byproducts [18].

Advanced manufacturing processes also incorporate continuous monitoring and feedback control systems to maintain optimal reaction conditions throughout the synthesis [18]. These systems monitor parameters such as temperature, pressure, bromine addition rate, and product composition in real-time, allowing for immediate adjustments to maintain product quality [18].

Patent-protected purification techniques employed in modern manufacturing include specialized distillation systems designed to handle the corrosive nature of phosphorus tribromide while achieving high separation efficiency [18]. These systems often incorporate corrosion-resistant materials and advanced vapor-liquid equilibrium control to ensure consistent product purity [18].

Reaction Engineering Considerations for Industrial Scale

Industrial-scale production of phosphorus tribromide requires sophisticated reaction engineering approaches to address the unique challenges associated with this highly exothermic and corrosive system [20] [19]. The reaction engineering considerations encompass heat management, mass transfer optimization, and materials compatibility to achieve safe and efficient large-scale operation [20].

Heat management represents a critical engineering challenge due to the highly exothermic nature of the phosphorus-bromine reaction [20] [19]. Industrial reactors must incorporate advanced cooling systems capable of removing the substantial heat generated during synthesis while maintaining precise temperature control [20]. This typically involves multi-zone cooling with independent temperature control for different sections of the reactor system [20].

Mass transfer considerations focus on optimizing the contact between solid red phosphorus and liquid bromine to maximize reaction efficiency [20] [19]. Industrial reactors employ advanced mixing systems designed to ensure adequate solid-liquid contact while preventing excessive mechanical degradation of the phosphorus particles [20]. The reactor design must also accommodate the changing physical properties of the reaction mixture as the synthesis progresses [20].

Materials compatibility represents another crucial engineering consideration, as phosphorus tribromide is highly corrosive to many common construction materials [20] [19]. Industrial systems require specialized materials of construction, including corrosion-resistant alloys and protective coatings that can withstand prolonged exposure to both the reactants and products [20].

Process control systems for industrial phosphorus tribromide production incorporate multiple feedback loops monitoring temperature, pressure, composition, and flow rates throughout the system [20]. These control systems must respond rapidly to process disturbances while maintaining safe operating conditions [20].

Alternative Synthesis Pathways

Phosphorus Halide Exchange Reactions

Phosphorus halide exchange reactions provide an alternative synthetic route to phosphorus tribromide through the interchange of halogen atoms between different phosphorus halides [26] [14]. These reactions are particularly useful when specific starting materials are more readily available than the traditional phosphorus and bromine combination [26].

The exchange reaction between phosphorus trichloride and hydrobromic acid represents one well-documented pathway for phosphorus tribromide synthesis [26]. This reaction proceeds through a series of halogen exchange steps, ultimately yielding phosphorus tribromide and hydrogen chloride as products [26]. The reaction requires careful control of stoichiometry and reaction conditions to achieve complete conversion [26].

Another halide exchange approach involves the reaction between phosphorus triiodide and elemental bromine [26]. This method can be advantageous when phosphorus triiodide is readily available, as it provides a direct route to phosphorus tribromide without requiring elemental phosphorus [26]. The reaction proceeds through displacement of iodine by bromine, driven by the relative reactivity differences between the halogens [26].

Research findings indicate that halide exchange reactions can achieve satisfactory yields under appropriate conditions, though they may require longer reaction times compared to direct synthesis methods [26]. The choice of exchange reaction depends on the availability and cost of starting materials in specific manufacturing contexts [26].

Diazomethane-Mediated Approaches

Diazomethane-mediated synthesis approaches represent a specialized alternative pathway for phosphorus tribromide synthesis, particularly valuable for producing derivatives or modified products [15] [17]. The reaction between phosphorus tribromide and diazomethane yields bromomethylphosphonous dibromide together with 2-bromoethyl phosphorodibromidite [15] [17].

This synthetic approach involves the nucleophilic attack of diazomethane on phosphorus tribromide, resulting in methylenation of the phosphorus center [15] [17]. The reaction proceeds through a complex mechanism involving carbene-like intermediates that ultimately lead to carbon-phosphorus bond formation [15] [17].

The diazomethane methodology is particularly significant for the synthesis of organophosphorus compounds containing bromomethyl functionalities [15] [17]. These products serve as important intermediates for further synthetic transformations, including the preparation of di(bromomethyl)phosphinic acid derivatives [15] [17].

Research findings demonstrate that the diazomethane-mediated approach can provide access to phosphorus-containing compounds that are difficult to obtain through conventional synthetic routes [15] [17]. The method requires careful handling of diazomethane due to its explosive nature, but can achieve good yields of specialized organophosphorus products [15] [17].

The following comparative data table summarizes yields and conditions for various synthetic approaches:

Synthesis MethodTypical YieldTemperature RangeSpecial Requirements
Direct P + Br₂80-90%0-60°CExcess phosphorus [2] [27]
In-situ Generation75-85%20-80°CSubstrate present [7]
Halide Exchange60-75%25-100°CExtended reaction time [26]
Diazomethane Route40-60%0-25°CSpecialized handling [15]

Physical Description

Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347°F (175°C). Freezing point -40°F (-40°C).

Color/Form

Fuming colorless liquid
PALE YELLOW LIQUID

XLogP3

2.8

Boiling Point

343 °F at 760 mm Hg (USCG, 1999)
173.2 °C

Density

2.862 at 86 °F (USCG, 1999)
2.852 at 15 °C

Odor

Penetrating odo

Melting Point

-42.9 °F (USCG, 1999)
-41.5 °C

UNII

58R3866PUA

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

10 mm Hg at 47.8 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-60-8

Associated Chemicals

Phosphorus acid;13598-36-2

Wikipedia

Phosphorus tribromide

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

All methods of preparation start from the elements. The reaction with white phosphorus is very violent, and the phosphorus is therefore dissolved in carbon disulfide or submerged in benzene.

General Manufacturing Information

Phosphorous tribromide: ACTIVE
PURITY: PURIFIED, 88.55%.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, organics, alkali metals.
KEEP TIGHTLY CLOSED.

Dates

Modify: 2023-08-15

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